Methyl 4-chloro-3-hydroxybutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRINGSAVOPXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394469 | |
| Record name | methyl 4-chloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10488-68-3 | |
| Record name | methyl 4-chloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 4 Chloro 3 Hydroxybutanoate
Enzymatic and Biocatalytic Approaches
Enzymatic and biocatalytic approaches offer a superior alternative to conventional chemical synthesis for producing enantiomerically pure compounds. These methods utilize whole microbial cells or isolated enzymes as catalysts, capitalizing on their inherent high stereoselectivity, mild reaction conditions, and environmental compatibility. The primary biocatalytic route to methyl 4-chloro-3-hydroxybutanoate is the asymmetric reduction of its corresponding ketoester, methyl 4-chloro-3-oxobutanoate.
Asymmetric Reduction of 4-Chloro-3-oxobutanoate Esters (e.g., Methyl 4-chloro-3-oxobutanoate)
The core strategy in the biocatalytic production of this compound involves the stereoselective reduction of the ketone group in methyl 4-chloro-3-oxobutanoate. This transformation is catalyzed by a class of enzymes known as oxidoreductases, which transfer a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to the carbonyl carbon of the substrate. The choice of biocatalyst is critical as it dictates which enantiomer, (R) or (S), is produced. To overcome the high cost of cofactors, enzyme-coupled or whole-cell systems are often employed to regenerate the cofactor in situ, for instance, by using glucose dehydrogenase (GDH) to convert NAD(P)+ back to NAD(P)H. nih.govnih.govnih.gov
The discovery of effective biocatalysts begins with extensive screening of microorganisms or gene libraries to identify enzymes with high activity and the desired stereoselectivity towards 4-chloro-3-oxobutanoate esters.
Alcohol dehydrogenases (ADHs) are a versatile class of enzymes capable of catalyzing the asymmetric reduction of ketones. Their stereoselectivity can be highly specific, producing either the (R) or (S) enantiomer of the corresponding alcohol.
Saccharomyces cerevisiae (Baker's Yeast): Reductases from baker's yeast have been extensively studied. For instance, the YDL124W reductase exclusively produces the (S)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate, while others like YOR120W and YOL151W yield the (R)-form. nih.gov
Burkholderia gladioli: An ADH from Burkholderia gladioli (BgADH3) has been identified as a robust catalyst for producing ethyl (R)-4-chloro-3-hydroxybutyrate with excellent enantioselectivity (99.9% e.e.) and complete conversion of the substrate. nih.govresearchgate.net
Leifsonia sp.: An alcohol dehydrogenase from this species has been shown to effectively catalyze the reduction of methyl 4-bromo-3-oxobutyrate, a structurally similar substrate, indicating its potential for chloro-analogs. nih.gov
Thermoanaerobacter pseudethanolicus: Mutants of secondary alcohol dehydrogenase (TeSADH) from this thermophile have been shown to be effective in the asymmetric reduction of various 2-haloacetophenones, demonstrating the potential of this enzyme scaffold for producing chiral haloalcohols. kaust.edu.sa
Carbonyl reductases (CRs) are a key group of enzymes that show high efficiency in the asymmetric reduction of 4-chloro-3-oxobutanoate esters. Many have been isolated from various microbial sources.
Chryseobacterium sp.: A carbonyl reductase, ChKRED20, isolated from Chryseobacterium sp. CA49, catalyzes the reduction of ethyl 4-chloro-3-oxobutanoate to produce the (S)-enantiomer with excellent stereoselectivity (>99.5% e.e.). nih.gov
Candida magnoliae: This yeast is a well-known source of carbonyl reductases that produce (S)-4-chloro-3-hydroxybutanoate ethyl ester. researchgate.netsigmaaldrich.com Recombinant E. coli expressing the carbonyl reductase gene from C. magnoliae has been successfully used in a two-strain system for efficient bioreduction. sigmaaldrich.com
Pichia stipitis: A carbonyl reductase from this yeast was co-expressed in E. coli with a glucose dehydrogenase for cofactor regeneration. This whole-cell system demonstrated the ability to produce (S)-4-chloro-3-hydroxybutanoate ethyl ester with over 99% enantiomeric excess. nih.gov
Aureobasidium pullulans: Whole cells of Aureobasidium pullulans CGMCC 1244 have been used to catalyze the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to the (S)-enantiomer, achieving high conversion (94.8%) and optical purity (97.9% e.e.) in an aqueous/ionic liquid biphasic system. researchgate.netresearchgate.net
Aldehyde reductases (ARs), particularly those belonging to the aldo-keto reductase (AKR) superfamily, are also potent catalysts for this reduction, often exhibiting distinct enantioselectivity.
Sporobolomyces salmonicolor: An NADPH-dependent aldehyde reductase from S. salmonicolor is notable for producing the (R)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate with high enantiomeric excess. nih.govnih.govnih.gov This enzyme has been successfully used in two-phase systems to overcome substrate instability and achieve high product concentrations. nih.gov When co-expressed in E. coli with glucose dehydrogenase, it can achieve a molar yield of 94.1% with an optical purity of 91.7% e.e. for the (R)-enantiomer. nih.gov
Recombinant Aldehyde Reductase (alr0307): A system using two recombinant E. coli strains, one expressing an NADPH-dependent aldehyde reductase gene (alr0307) and the other a glucose dehydrogenase gene, was developed for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate, achieving a 90.5% yield and 99% e.e. nih.gov
Table 1: Performance of Various Wild-Type Biocatalysts in the Asymmetric Reduction of 4-Chloro-3-oxobutanoate Esters
While natural enzymes offer remarkable catalytic properties, they are not always perfectly suited for industrial processes. Protein engineering and directed evolution are powerful tools used to tailor biocatalysts for enhanced stability, activity, and stereoselectivity. nih.govnih.gov
Enhanced Thermostability: The carbonyl reductase ChKRED20 from Chryseobacterium sp. was engineered for improved thermostability. Through one round of error-prone PCR and the combination of beneficial mutations, a triple-mutant (MC135) was created. This mutant exhibited a half-life of over 15 days at 65 °C, a dramatic increase from the wild-type's 11.9 minutes, and showed a 63% increase in activity at this higher temperature. nih.gov This enhanced stability allows for reactions at higher temperatures, leading to faster reaction rates and higher productivity. nih.gov
Improved Catalytic Efficiency: An alcohol dehydrogenase (LCRIII) was engineered to enhance its catalytic efficiency for producing ethyl (R)-4-chloro-3-hydroxybutyrate. nih.gov Using a combination of sequence modeling, docking, and rational design, an optimal mutant (M3) was developed. This mutant showed a 4.55-fold increase in specific enzyme activity and a 3.98-fold improvement in the catalytic efficiency constant (kcat/Km) compared to the wild-type enzyme. nih.gov
Improved Thermostability and Enantioselectivity: Protein engineering has also been applied to a β-keto ester reductase (KER) from Penicillium citrinum to improve its thermostability and enantioselectivity for producing (S)-4-bromo-3-hydroxybutyrate, demonstrating the broad applicability of these techniques. nih.gov
Table 2: Examples of Engineered Biocatalysts for 4-Chloro-3-hydroxybutanoate Ester Synthesis
Engineering and Directed Evolution of Biocatalysts for Enhanced Catalytic Performance
Mutagenesis Strategies for Improved Activity and Stereoselectivity
The efficiency and stereoselectivity of enzymes are paramount in the synthesis of optically pure compounds. Mutagenesis, the process of inducing genetic mutations, is a key tool for tailoring enzymes to specific industrial applications. Both rational design and directed evolution have been successfully employed to enhance the performance of carbonyl reductases and alcohol dehydrogenases used in the production of chiral 4-chloro-3-hydroxybutanoate esters.
One successful approach involves a combination of strategies targeting the enzyme's active center, substrate channel, and distal hotspots. nih.gov For instance, in the engineering of an alcohol dehydrogenase, a sequence-modeling-docking-principle (SMDP) method was used to identify key residues for modification. nih.gov This led to the creation of a triple mutant (W151F-S167A-F215Y) with a 4.55-fold increase in specific enzyme activity and a 3.98-fold improvement in catalytic efficiency (kcat/Km) for the reduction of the substrate to its corresponding (R)-enantiomer. nih.gov
Another strategy, directed evolution, involves creating a library of enzyme variants through random mutagenesis, followed by screening for improved properties. A notable example is the enhancement of the thermostability and activity of a carbonyl reductase (ChKRED20) through error-prone PCR. nih.gov A triple-mutant, MC135, was developed that not only showed significantly increased thermostability but also a 63% increase in activity at its optimal temperature of 65°C compared to the wild-type enzyme. nih.gov
Computational analysis and site-directed mutagenesis have also proven effective. By analyzing the substrate-binding pocket of a short-chain carbonyl reductase, researchers identified key residues for saturation mutagenesis. A single mutation, Ser154Lys, resulted in a 115% increase in catalytic efficiency and improved enantioselectivity from 95% to over 99%. nih.gov Molecular dynamics simulations revealed that this mutation led to a more compact and stable substrate-binding pocket, facilitating catalysis. nih.gov
Table 1: Examples of Mutagenesis for Improved Enzyme Performance
| Enzyme | Mutagenesis Strategy | Key Mutations | Improvement | Reference |
|---|---|---|---|---|
| Alcohol Dehydrogenase LCRIII | Active center, substrate channel, and distal hotspot modification | W151F-S167A-F215Y | 4.55-fold increase in specific activity, 3.98-fold increase in kcat/Km | nih.gov |
| Carbonyl Reductase ChKRED20 | Error-prone PCR and combination of beneficial mutations | Triple-mutant MC135 | 63% increase in activity at 65°C, significantly enhanced thermostability | nih.gov |
| Short-chain Carbonyl Reductase LnRCR | Saturation mutagenesis based on docking analysis | Ser154Lys | 115% increase in catalytic efficiency, enantioselectivity >99% | nih.gov |
| Carbonyl Reductase EaSDR6 | Loop engineering | A138L/A190V/S193A/Y201F/N204A | 868-fold increase in catalytic efficiency | researchgate.net |
Enhancement of Substrate and Product Tolerance in Enzymes
One approach to improving tolerance is through the strategic modification of the enzyme's structure to enhance its rigidity and stability. For example, loop engineering of a carbonyl reductase (EaSDR6) not only dramatically increased its catalytic efficiency but also its performance under high substrate loading. researchgate.net The engineered variant, M5, achieved over 99% conversion with a substrate concentration of 300 g/L in a biphasic system. researchgate.net
In another study, a novel strategy targeting the transition region between the rigid and flexible domains of a carbonyl reductase was developed. acs.org This "transition zone engineering" led to a variant with a nearly 5-fold increase in catalytic efficiency and a 10.4°C improvement in thermal stability. acs.org This enhanced stability is often correlated with improved tolerance to high concentrations of substrates and products.
Furthermore, computational methods can be employed to predict mutations that enhance protein stability. By comparing the predicted structures of wild-type and mutant enzymes, researchers have found that additional molecular interactions, such as hydrogen bonds, can improve the rigidity of the protein structure, contributing to increased thermostability and product tolerance. researchgate.net
Cofactor Regeneration Systems in Biocatalysis
Many oxidoreductases, the enzymes responsible for the reduction of 4-chloro-3-oxobutanoate esters, require expensive nicotinamide cofactors such as NAD(P)H. For the process to be economically viable on an industrial scale, these cofactors must be regenerated in situ. njtech.edu.cn Efficient cofactor regeneration systems are therefore a crucial component of biocatalytic processes.
A widely used and highly effective method for cofactor regeneration is the use of a coupled enzyme system with glucose dehydrogenase (GDH). nih.govnih.gov In this system, GDH oxidizes glucose to gluconolactone, simultaneously reducing the oxidized cofactor (NADP+ or NAD+) back to its active form (NADPH or NADH). nih.govnih.gov This allows for the use of a catalytic amount of the expensive cofactor, which is continuously recycled.
This approach has been successfully applied to the synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester. nih.gov A recombinant E. coli strain co-expressing a carbonyl reductase and a glucose dehydrogenase from Bacillus megaterium was constructed. nih.gov This whole-cell catalyst system demonstrated efficient asymmetric reduction with an excellent enantiomeric excess of over 99%. nih.gov In a water/n-butyl acetate (B1210297) biphasic system, this system produced 1,398 mM of the product, with a total turnover number (moles of product per mole of NAD+) of 13,980. nih.gov
The use of GDH is also advantageous because glucose is an inexpensive and readily available co-substrate, and the byproduct, gluconic acid, is generally well-tolerated by the enzymes and can be easily separated from the product. nih.gov
An alternative to the enzyme-coupled system is the substrate-coupled approach, where the same enzyme that reduces the primary substrate also oxidizes a co-substrate to regenerate the cofactor. A common co-substrate used for this purpose is 2-propanol (isopropanol). The oxidation of 2-propanol to acetone (B3395972) can drive the regeneration of NADPH.
While this method can be successful, it may be limited to lower substrate loadings and require longer reaction times compared to GDH-coupled systems. mdpi.com For example, while 2-propanol could be used for NADPH regeneration in the reduction of a ketone, the reaction was limited to a substrate loading of approximately 200 mM and required 50 hours to reach completion. mdpi.com In contrast, the GDH system yielded far superior results. mdpi.com
Comparative Analysis of Whole-Cell Biocatalysis Versus Isolated Enzyme Systems
The choice between using whole-cell biocatalysts or isolated enzymes involves a trade-off between several factors, including cost, stability, and process optimization.
Whole-cell biocatalysis utilizes intact microbial cells that either naturally contain the desired enzyme or have been genetically engineered to overexpress it. A major advantage of this approach is the elimination of the need for costly and time-consuming enzyme purification. nih.gov The cellular environment also protects the enzyme from the harsh conditions of the reaction medium, often leading to increased stability. Furthermore, if the necessary cofactors and regeneration systems are present within the cell, there is no need to add external cofactors, further reducing costs.
However, the presence of the cell membrane can create a barrier to substrate and product transport, potentially lowering reaction rates. Additionally, the complex metabolic network of the cell can lead to the formation of undesired byproducts, complicating the purification process.
Isolated enzyme systems , on the other hand, offer the advantage of a cleaner reaction with fewer side products, which simplifies downstream processing. Process optimization is often easier as there are no cellular transport limitations to consider. This can lead to higher reaction rates and product yields. The primary drawbacks are the high cost of enzyme purification and the potential for lower operational stability compared to whole-cell systems.
A direct comparison in the synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester showed that a whole-cell co-expression system in a water/n-butyl acetate biphasic system yielded a very high product concentration of 1,398 mM in the organic phase. nih.gov
Table 2: Comparison of Whole-Cell and Isolated Enzyme Systems
| Feature | Whole-Cell Biocatalysis | Isolated Enzyme Systems |
|---|---|---|
| Cost | Lower (no enzyme purification) | Higher (purification required) |
| Cofactor | Often regenerated internally | Must be added and regenerated externally |
| Stability | Generally higher (enzyme is protected) | Can be lower |
| Reaction Rate | Can be limited by cell membrane transport | Potentially faster |
| Byproducts | More likely due to cellular metabolism | Fewer, leading to easier purification |
| Process Optimization | More complex | Simpler |
Process Optimization in Biocatalytic Transformations
To maximize the yield, productivity, and economic feasibility of biocatalytic processes, careful optimization of various reaction parameters is essential. This includes factors such as substrate concentration, pH, temperature, and the use of biphasic systems.
A significant challenge in the synthesis of this compound is substrate and product inhibition. High concentrations of the substrate, ethyl 4-chloro-3-oxobutanoate (COBE), and the product, ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), can inhibit the activity of the carbonyl reductase. One effective strategy to overcome this is the use of in situ product removal. By adding a macroporous adsorption resin to the reaction mixture, the product is continuously removed from the aqueous phase, alleviating product inhibition. nih.gov This allowed for the bioconversion of 3000 mM (494 g/L) of the substrate within 8 hours, achieving a yield of 98.2% and a total turnover number of 15,000. nih.gov
The use of a biphasic system, such as water/n-butyl acetate, is another powerful optimization strategy. nih.govnih.gov In this setup, the substrate and product, which have limited water solubility, are partitioned into the organic phase. This reduces their concentration in the aqueous phase where the enzyme is located, thus mitigating inhibition and improving enzyme stability. nih.gov This approach has been shown to be very efficient, leading to high product yields. nih.govnih.gov
Optimizing the reaction conditions, such as pH and temperature, is also crucial. For example, the thermostabilized mutant of the ketoreductase ChKRED20, MC135, exhibited optimal activity at 65°C, allowing for a much faster reaction rate. nih.gov At a high substrate concentration of 300 g/L, this mutant achieved complete conversion within one hour. nih.gov
Influence of pH and Temperature on Reaction Kinetics and Enzyme Stability
The efficiency of the enzymatic synthesis of this compound is profoundly influenced by pH and temperature. These parameters directly impact the catalytic activity and stability of the enzymes employed, typically carbonyl reductases.
Optimal reaction conditions have been identified to maximize product yield. For instance, using a recombinant E. coli expressing a carbonyl reductase from Candida glabrata (CgCR), the highest yield of the desired product was achieved at a temperature of 30°C and a pH of 7.0. mdpi.com Similarly, a study utilizing a stereoselective carbonyl reductase from Burkholderia gladioli (BgADH3) also found the maximum yield at 30°C and a slightly more acidic pH of 6.5. nih.gov Another investigation using immobilized reductase from Saccharomyces cerevisiae determined the optimal conditions to be a higher temperature of 45°C and a pH of 6.0. nih.gov
These findings highlight that while a generally mild temperature and neutral to slightly acidic pH are favorable, the precise optimal conditions can vary depending on the specific enzyme and reaction setup. High or low pH values can alter the ionization state of the enzyme and substrate, affecting their binding and catalytic efficiency. mdpi.com Likewise, temperature variations influence the rate of the reaction and the stability of the biocatalyst. nih.govresearchgate.net
Impact of Solvent Systems (Aqueous, Biphasic, Deep Eutectic Solvents)
Aqueous Systems: While being the most common and environmentally benign medium, aqueous systems can suffer from the low solubility of substrates like ethyl 4-chloro-3-oxobutanoate (COBE). researchgate.net
Biphasic Systems: To overcome the limitations of aqueous systems, biphasic systems, typically composed of water and an organic solvent, have been successfully employed. These systems can improve the yield and enantioselectivity of the product. In one study, a water/isooctane system was found to be optimal for the asymmetric reduction of COBE using baker's yeast, achieving a high yield and enantiomeric excess. asianpubs.orgresearchgate.net The use of an n-butyl acetate-water diphasic system also proved effective in overcoming substrate instability and enzyme inhibition. researchgate.net The yield of the desired product has been shown to increase with the logP value of the organic solvent used in the biphasic system. asianpubs.org
Deep Eutectic Solvents (DESs): More recently, deep eutectic solvents (DESs) have emerged as a promising alternative. A study utilizing a co-culture of strains with a natural low-eutectic solvent (NADES), specifically choline (B1196258) chloride:urea, demonstrated a significant increase in the yield of (R)-CHBE to 89.1%. nih.govnih.gov This improvement is attributed to the ability of NADES to alter cell permeability, thereby enhancing the contact between the substrate and the enzyme. nih.gov An ethyl acetate-betaine/lactic acid-water system has also been shown to be an efficient medium for the bioreduction of COBE. mdpi.com
Substrate Concentration Effects and Inhibition Mitigation Strategies
Research has shown that while increasing the substrate concentration initially leads to a higher product yield, there is a threshold beyond which the reaction rate decreases. For example, in the bioreduction using recombinant E. coli CgCR, the highest product concentration was achieved at a substrate concentration of 100 mM, with further increases leading to a decline in yield. mdpi.com Similarly, product inhibition has also been observed, where the accumulation of the final product, (R)-CHBE, slows down the reaction. mdpi.com
To mitigate these inhibitory effects, several strategies have been developed. One effective approach is the use of biphasic solvent systems, which can sequester the substrate and product in the organic phase, thereby reducing their inhibitory concentrations in the aqueous phase where the enzyme is located. researchgate.net Another key strategy is the implementation of a substrate fed-batch approach. nih.gov
Fed-Batch Strategies for High-Titer and High-Yield Production
Fed-batch fermentation is a widely adopted strategy in industrial bioprocesses to achieve high cell densities and, consequently, high product titers and yields. This approach is particularly beneficial for reactions that suffer from substrate inhibition. nih.gov
By gradually feeding the substrate into the reactor, the concentration of the substrate is maintained at a low, non-inhibitory level, allowing the reaction to proceed efficiently for an extended period. This method has been successfully applied to the synthesis of both (R)- and (S)-isomers of ethyl 4-chloro-3-hydroxybutanoate.
In one notable example, a fed-batch strategy in a water/octanol biphasic system allowed for the complete conversion of a total of 1200 mmol of COBE, resulting in a high yield of (R)-CHBE. nih.gov Similarly, for the production of (S)-CHBE, a substrate fed-batch strategy in an aqueous-organic solvent system led to a substrate concentration of 1.7 M and a product yield of 97.2%. nih.gov These examples underscore the power of fed-batch strategies to overcome substrate inhibition and achieve high-titer production of this compound. nih.govnih.govnih.gov
Halohydrin Dehalogenase-Mediated Transformations
Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. nih.govrug.nl They are also capable of catalyzing the reverse reaction, the ring-opening of epoxides by various nucleophiles, making them valuable tools for the synthesis of a wide range of chiral compounds, including β-substituted alcohols. nih.govnih.gov
Enzymatic Conversion Mechanisms and Substrate Scope
The catalytic mechanism of HHDHs involves a highly conserved catalytic triad (B1167595) of serine, tyrosine, and arginine residues. nih.govnih.gov The tyrosine acts as a catalytic base, abstracting a proton from the hydroxyl group of the halohydrin substrate, which increases its nucleophilicity to displace the adjacent halide. nih.gov This mechanism is distinct from that of hydrolytic dehalogenases as it does not involve a covalent enzyme-substrate intermediate. nih.gov
HHDHs exhibit a broad substrate scope, acting on a variety of chlorinated and brominated C2 and C3 vicinal halohydrins. nih.gov They can also accept a range of nucleophiles in the epoxide ring-opening reaction, including cyanide, azide (B81097), and nitrite, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.govnih.gov This promiscuity makes HHDHs particularly useful for the synthesis of diverse and complex molecules. researchgate.netmdpi.com
Protein Engineering of Halohydrin Dehalogenases for Industrial Applications
While wild-type HHDHs are valuable biocatalysts, their properties often need to be improved to meet the demands of industrial processes. rug.nl Protein engineering has emerged as a powerful tool to enhance the activity, stability, and enantioselectivity of these enzymes. chemrxiv.orgnih.govresearchgate.net
Through techniques such as site-directed mutagenesis and directed evolution, researchers have successfully engineered HHDH variants with improved characteristics. For example, a single mutation (F12Y) in the HheC enzyme from Agrobacterium radiobacter AD1 resulted in a 5-fold increase in specific activity and enhanced enantioselectivity. chemrxiv.orgnih.gov This mutation also led to a significant increase in the enzyme's thermostability. chemrxiv.orgnih.govchemrxiv.orgacs.org
Furthermore, protein engineering has been employed to alter the substrate scope and improve the expression of HHDHs. nih.gov These advancements have expanded the utility of HHDHs in synthetic and industrial chemistry, including the development of a stable and efficient HHDH mutant for the industrial synthesis of a key precursor for atorvastatin (B1662188). researchgate.net The ability to tailor the properties of HHDHs through protein engineering will continue to drive their application in the large-scale production of valuable chiral chemicals. nih.govresearchgate.net
Applications in Sequential Kinetic Resolution
Sequential kinetic resolution has emerged as a powerful enzymatic strategy for the deracemization of racemic mixtures, offering a pathway to obtain both enantiomers with high purity. A notable application of this technique is in the resolution of racemic this compound.
This process can be effectively catalyzed by a mutant of halohydrin dehalogenase from Agrobacterium radiobacter AD1, specifically the Trp249Phe mutant. In this sequential reaction, the enzyme first catalyzes the conversion of one enantiomer of the starting material. The subsequent reaction then converts the remaining enantiomer, allowing for the separation of two different enantiomerically enriched products.
A documented example of this process involves the resolution of racemic this compound. The reaction yields (S)-methyl 4-cyano-3-hydroxybutanoate with a high enantiomeric excess (ee) of 96.8% and a yield of 40%. Simultaneously, the unreacted (S)-methyl 4-chloro-3-hydroxybutanoate is recovered with an ee of 95.2% and a yield of 41%. researchgate.net This method is particularly advantageous as it is performed in an aqueous solution under mild conditions. researchgate.net
Table 1: Sequential Kinetic Resolution of Racemic this compound
| Product | Enantiomeric Excess (ee) | Yield |
| (S)-methyl 4-cyano-3-hydroxybutanoate | 96.8% | 40% |
| (S)-methyl 4-chloro-3-hydroxybutanoate | 95.2% | 41% |
Chemoenzymatic and Chemical Synthesis Strategies
The synthesis of enantiopure this compound can be approached through both chemoenzymatic and purely chemical strategies. These methods focus on the stereoselective reduction of the precursor, methyl 4-chloro-3-oxobutanoate, or the resolution of the racemic product.
Conventional Chemical Reduction Methods and Their Limitations (e.g., Racemization)
Conventional chemical reduction of β-keto esters like methyl 4-chloro-3-oxobutanoate typically involves the use of hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). While effective at reducing the ketone functionality to a hydroxyl group, these methods inherently lack stereocontrol. The reduction of the prochiral ketone results in a racemic mixture of the corresponding alcohol, containing equal amounts of the (R)- and (S)-enantiomers of this compound. This is a significant limitation as most pharmaceutical applications require a single, specific enantiomer.
To overcome this, significant research has focused on asymmetric chemical reduction. For the related compound, ethyl 4-chloro-acetoacetate, asymmetric hydrogenation using a chiral ruthenium-BINAP ((S)-Ru-BINAP) catalytic complex has been shown to produce the (R)-enantiomer with high enantioselectivity (99.3% ee). researchgate.net This highlights a modern chemical approach to circumvent the racemization issue inherent in conventional methods.
Chemical Resolution Techniques
When a racemic mixture of this compound is produced, chemical resolution techniques can be employed to separate the enantiomers. These methods typically involve converting the enantiomers into diastereomers, which have different physical properties and can thus be separated.
Common chemical resolution techniques applicable to chiral alcohols like this compound include:
Diastereomeric Salt Formation: This classic method involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid or amine, to form a pair of diastereomeric salts. sigmaaldrich.combldpharm.com These salts have different solubilities, allowing one to be selectively crystallized from the solution. After separation, the chiral auxiliary is removed, yielding the desired enantiomer. While a widely used technique, finding a suitable resolving agent and crystallization conditions can be a matter of trial and error.
Kinetic Resolution: In chemical kinetic resolution, a chiral reagent or catalyst is used to selectively react with one enantiomer of the racemate at a faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the diastereomeric product. These can then be separated. For β-hydroxy esters, this can be achieved through methods like acylation or oxidation using a chiral catalyst.
While these are established methods for chiral separation, specific examples and detailed data for the chemical resolution of racemic this compound are not extensively documented in the surveyed literature, with enzymatic resolutions being the more commonly reported strategies.
Application of Methyl 4 Chloro 3 Hydroxybutanoate As a Chiral Synthon
Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
The specific stereochemistry of drug molecules is often critical to their therapeutic efficacy. Methyl 4-chloro-3-hydroxybutanoate serves as a key chiral synthon, providing the necessary stereochemical framework for a variety of APIs.
Statins are a class of lipid-lowering medications that inhibit the enzyme HMG-CoA reductase. researchgate.netjchemrev.com A common structural feature of many synthetic statins, such as atorvastatin (B1662188) and rosuvastatin, is a chiral 3,5-dihydroxy acid side chain, which is essential for their biological activity. nih.govresearchgate.net The (S)-enantiomer of this compound is a key intermediate in constructing this vital side chain. nih.govresearchgate.net
The synthesis often begins with the asymmetric reduction of methyl 4-chloro-3-oxobutanoate to produce (S)-methyl 4-chloro-3-hydroxybutanoate with high enantiomeric purity. nih.gov This chiral building block is then converted through a series of chemical steps into more complex intermediates. For instance, it can be transformed into ethyl (R)-4-cyano-3-hydroxybutyrate (HN), a pivotal precursor for the atorvastatin side chain. mdpi.comnih.govnih.gov The synthesis of HN from (S)-ethyl 4-chloro-3-hydroxybutanoate involves the substitution of the chlorine atom with a cyanide group, a reaction often catalyzed by halohydrin dehalogenases. mdpi.comnih.gov This enzymatic approach is a significant part of the industrial manufacturing process for atorvastatin. nih.gov
| Starting Material | Key Intermediate | Target Moiety | Reference |
|---|---|---|---|
| (S)-Methyl 4-chloro-3-hydroxybutanoate | (S)-3-Hydroxy-gamma-butyrolactone | Atorvastatin Side Chain Precursor | jchemrev.com |
| (S)-Ethyl 4-chloro-3-hydroxybutanoate | Ethyl (R)-4-cyano-3-hydroxybutyrate (HN) | Atorvastatin Side Chain | mdpi.comnih.govnih.gov |
| Methyl 4-chloro-3-oxobutanoate | (S)-Methyl 4-chloro-3-hydroxybutanoate | Chiral Synthon for Statin Side Chains | nih.gov |
L-Carnitine ((R)-3-hydroxy-4-trimethylaminobutyrate) is an essential compound involved in fatty acid metabolism within eukaryotes. nih.govresearchgate.net Its synthesis relies heavily on the availability of a chiral precursor with the correct (R)-configuration at the hydroxyl-bearing carbon. Ethyl (R)-4-chloro-3-hydroxybutyrate, the ethyl ester analog of this compound, is a widely used starting material for the industrial production of L-carnitine. nih.govnih.govgoogle.com
The synthesis involves a two-step process. First, the chiral center is established via the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to yield ethyl (R)-4-chloro-3-hydroxybutyrate. nih.govgoogle.com This is often accomplished using biocatalysts like reductases or through lipase-catalyzed kinetic resolution. google.com In the second step, the (R)-chlorohydrin is subjected to amination with trimethylamine. This reaction proceeds via an initial intramolecular cyclization to form a reactive epoxide or direct nucleophilic substitution, followed by hydrolysis of the ester group to yield L-carnitine. google.com
| Step | Reaction | Starting Material | Product | Reference |
|---|---|---|---|---|
| 1 | Asymmetric Reduction | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutyrate | nih.govgoogle.com |
| 2 | Amination and Hydrolysis | Ethyl (R)-4-chloro-3-hydroxybutyrate | L-Carnitine | google.com |
4-Amino-3-hydroxybutyric acid (GABOB) is a gamma-aminobutyric acid (GABA) analogue that acts as an anticonvulsant. wikipedia.orgnih.gov Both the (R)- and (S)-enantiomers of GABOB are pharmacologically important and can be synthesized stereospecifically from the corresponding enantiomers of ethyl or methyl 4-chloro-3-hydroxybutyrate. nih.govresearchgate.net
The synthesis typically involves the conversion of the chlorohydrin functionality into a protected 1,2-amino alcohol. researchgate.net A common strategy is to displace the chloride with an azide (B81097) ion (e.g., using sodium azide), which is then reduced to a primary amine. Subsequent hydrolysis of the ester group affords the final GABOB product. google.com This synthetic route allows for the preparation of both (R)-GABOB, a hypotensive drug, and (S)-GABOB with high optical purity, preserving the configuration of the starting chiral center. researchgate.net
Chiral 4-hydroxy-2-pyrrolidones are valuable intermediates for various medicines and agricultural chemicals. google.com Optically active (S)-4-hydroxy-2-pyrrolidone can be efficiently prepared from (S)-methyl 4-chloro-3-hydroxybutyrate. nih.govgoogle.com
The synthesis follows a sequence of azidation, reduction, and subsequent intramolecular cyclization. Initially, methyl 4-chloro-3-hydroxybutyrate is treated with an azide salt, such as sodium azide or lithium azide, to form methyl 4-azido-3-hydroxybutyrate. google.com This azido (B1232118) intermediate is then subjected to catalytic hydrogenation. The reduction of the azide group to an amine is immediately followed by a spontaneous ring-closing reaction (lactamization) to yield the desired 4-hydroxy-2-pyrrolidone. google.com This process is efficient and provides the product in high yield and optical purity. google.com
| Step | Reaction | Starting Material | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Azidation | (S)-Methyl 4-chloro-3-hydroxybutyrate | Methyl 4-azido-3-hydroxybutyrate | google.com |
| 2 | Catalytic Hydrogenation & Cyclization | Methyl 4-azido-3-hydroxybutyrate | (S)-4-Hydroxy-2-pyrrolidone | google.com |
Role in Diversifying Chemical Entities via Downstream Functional Group Transformations
The utility of this compound extends beyond its direct use in the synthesis of specific APIs. Its trifunctional nature (ester, hydroxyl, and chloro groups) makes it a versatile platform for generating a diverse library of chiral chemical entities through various downstream functional group transformations. nih.gov
The hydroxyl group can be protected, oxidized to a ketone, or used to direct stereoselective reactions. The chloro group is an excellent leaving group, readily displaced by a wide range of nucleophiles, including cyanide, azide, amines, and thiols, allowing for the introduction of nitrogen- and sulfur-containing functionalities. mdpi.comresearchgate.netgoogle.com The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. These transformations can be performed in various sequences to access a multitude of chiral building blocks, which are valuable for the synthesis of novel bioactive compounds and for constructing libraries for drug discovery programs. nih.gov
Advanced Methodological Considerations in Research of Methyl 4 Chloro 3 Hydroxybutanoate Synthesis
Analytical Techniques for Reaction Monitoring and Product Characterization
A suite of analytical techniques is indispensable for the real-time monitoring of the synthesis of Methyl 4-chloro-3-hydroxybutanoate and the thorough characterization of the resulting product. These methods provide critical data on enzyme activity, enantiomeric purity, and the structural integrity of the synthesized compound.
Spectrophotometric Assays for Enzyme Activity
Spectrophotometric assays are a cornerstone for quantifying the activity of enzymes involved in the synthesis of this compound. These assays are generally reliable and cost-effective for determining enzyme activity. creative-enzymes.com The catalytic activity of dehydrogenases, often used in this synthesis, can be determined by monitoring the change in absorbance of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its reduced form (NADH). creative-enzymes.com Specifically, the reduction of NAD⁺ can be followed at an absorbance of 260 nm, while the oxidation of NADH can be monitored at 340 nm. creative-enzymes.com This allows for the real-time tracking of the reaction rate and provides valuable information for optimizing reaction conditions.
Chromatographic Methods for Enantiomeric Excess (ee) Determination
Achieving a high enantiomeric excess (ee) is paramount in the synthesis of chiral compounds like this compound. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the primary methods for determining the ee of the product. nih.govic.ac.uk
Gas Chromatography (GC): GC, especially when using an optically active stationary phase, is a powerful tool for separating and quantifying enantiomers. ic.ac.uk Its advantages include requiring a very small sample size and often not needing derivatization of the substrate. ic.ac.uk However, a key limitation is that the analyte must be volatile and thermally stable. ic.ac.uk Furthermore, GC does not inherently provide information on the absolute configuration of the enantiomers without the use of a known standard. ic.ac.uk
High-Performance Liquid Chromatography (HPLC): HPLC is widely considered the instrument of choice for determining enantiomeric excess due to the high resolution of its stationary phases and the high sensitivity and specificity of its detectors. heraldopenaccess.us Chiral HPLC, which utilizes a chiral stationary phase, can separate enantiomers for quantification. heraldopenaccess.us An alternative approach is to use achiral HPLC coupled with chiroptical detectors like Circular Dichroism (CD) or Optical Rotation (OR). heraldopenaccess.us Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, offering benefits such as short analysis times and reduced operating costs. gimitec.com
The following table summarizes a study on the determination of enantiomeric excess for model compounds using an Agilent 1260 Infinity Analytical SFC system, demonstrating the effectiveness of chromatographic methods.
| Compound | Concentration (ppm) | Calculated % ee |
| N-(3,5-dinitrobenzoyl)leucine | 5000 | 99.8 |
| R-thalidomide | 5000 | 99.9 |
| S-thalidomide | 5000 | 99.8 |
| R-1,1'-bi-2-naphthol | 5000 | 99.9 |
| S-1,1'-bi-2-naphthol | 5000 | 99.9 |
This data is illustrative of the capabilities of modern chromatographic systems for ee determination. gimitec.com
Spectroscopic Characterization of Products
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential spectroscopic techniques for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound. For instance, ¹H NMR of a related compound, Methyl (S)-(+)-3-hydroxybutyrate, shows characteristic peaks corresponding to the different protons in the molecule, with specific chemical shifts and coupling constants (J values) that help in assigning the structure. chemicalbook.com Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. chemicalbook.com
Mass Spectrometry (MS): MS is a highly sensitive technique used to determine the molecular weight and elemental composition of the product. heraldopenaccess.us While MS itself does not provide chiral information, its coupling with chromatographic methods (e.g., GC-MS or LC-MS) is a powerful combination for both separation and identification. heraldopenaccess.us
Optical Rotation Measurements for Chiral Purity
Optical rotation is a fundamental property of chiral molecules and is directly related to their enantiomeric purity. A polarimeter is used to measure the angle of rotation of plane-polarized light as it passes through a solution of the chiral compound. ic.ac.uk The measured optical rotation can be used to calculate the enantiomeric excess, provided that the specific rotation of the pure enantiomer is known. ic.ac.uk However, this method requires rigorous control of experimental conditions such as concentration, solvent, and temperature to ensure reproducibility. ic.ac.uk While sensitive, the use of optical rotation detectors in HPLC can be limited by a comparative lack of sensitivity versus UV/fluorescence detectors. heraldopenaccess.us
Computational Approaches in Enzyme Characterization and Mechanism Elucidation
Computational methods have become indispensable tools for understanding enzyme structure, function, and reaction mechanisms at a molecular level. frontiersin.orgnih.gov These approaches complement experimental data and provide insights that are often difficult to obtain through experimentation alone.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of biological macromolecules, such as enzymes, over time. nih.gov In the context of this compound synthesis, MD simulations can provide valuable insights into enzyme-substrate interactions, conformational changes during the catalytic cycle, and the role of specific amino acid residues in catalysis. nih.gov For example, MD simulations have been used to elucidate the dissolution mechanism of poly(3-hydroxybutyrate), a related polymer, in a biosolvent. rsc.org These simulations can help in identifying key residues in the active site that are crucial for substrate binding and catalysis, thereby guiding protein engineering efforts to improve enzyme efficiency and stereoselectivity. nih.gov The integration of quantum mechanics with molecular mechanics (QM/MM) in these simulations allows for a more accurate description of the electronic events that occur during the enzymatic reaction. researchgate.net
Kinetic Modeling of Enzymatic Reactions
The synthesis of chiral compounds like this compound through enzymatic reactions requires a deep understanding of the reaction kinetics to optimize and control the process. acs.orgrsc.orgacs.orgacs.org Kinetic modeling provides a quantitative framework to describe the rate of the enzymatic conversion and the influence of various parameters, such as substrate and enzyme concentrations.
A widely used model for enzyme kinetics is the Michaelis-Menten kinetics , which describes the relationship between the initial reaction rate (v), the maximum reaction rate (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km). wikipedia.orglibretexts.orgkhanacademy.org The Michaelis-Menten equation is given by:
The Km value is a measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity. For the enzymatic reduction of a precursor to obtain a chloro-hydroxybutanoate derivative, understanding these parameters is crucial for predicting reaction behavior. wikipedia.org
For many enzymatic reactions involving two substrates and yielding two products, such as the reduction of a ketone to an alcohol using a cofactor like NADPH, the Ping-Pong Bi-Bi mechanism is often applicable. numberanalytics.comnumberanalytics.comnih.govresearchgate.netnih.govresearchgate.net This mechanism involves the binding of the first substrate (e.g., the ketone) to the enzyme, followed by the release of the first product and the formation of a modified enzyme intermediate. The second substrate (e.g., NADPH) then binds to this intermediate, and the second product is released, regenerating the original enzyme. numberanalytics.comnumberanalytics.com Product inhibition studies are essential to elucidate the precise kinetic mechanism. nih.gov
| Kinetic Parameter | Description | Relevance in this compound Synthesis |
| Vmax | The maximum rate of the enzymatic reaction at saturating substrate concentrations. | Determines the maximum production capacity of the enzyme. |
| Km | The substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the enzyme for the substrate (e.g., methyl 4-chloro-3-oxobutanoate). A low Km is generally desirable. |
| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | A measure of the catalytic efficiency of the enzyme. |
| kcat/Km | The specificity constant, reflecting the overall efficiency of the enzyme at low substrate concentrations. | A key parameter for comparing the efficiency of different enzymes. |
| Ki | The inhibition constant, quantifying the potency of an inhibitor. | Important for understanding and mitigating substrate or product inhibition effects. |
Reactor Design and Scale-Up Considerations for Industrial Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of reactor design and scale-up parameters to ensure efficiency, robustness, and cost-effectiveness. frontiersin.org
Engineering of Biphasic Reaction Systems for Enhanced Biocatalysis
Enzymatic reactions in aqueous media can be limited by the low solubility of hydrophobic substrates or products. lsbu.ac.uk Biphasic reaction systems, consisting of an aqueous phase containing the enzyme and an immiscible organic phase containing the substrate and/or product, offer a solution to this problem. lsbu.ac.ukbohrium.comnih.govresearchgate.net
The key advantages of biphasic systems in the synthesis of this compound include:
Increased Substrate Concentration: The organic phase can serve as a reservoir for the substrate, overcoming solubility limitations in the aqueous phase. lsbu.ac.uk
Product Removal: The product can be extracted into the organic phase, reducing potential product inhibition and simplifying downstream processing. lsbu.ac.uk
Enhanced Enzyme Stability: In some cases, the interface between the two phases can stabilize the enzyme. researchgate.net
The efficiency of a biphasic system is highly dependent on the interfacial area between the two phases, as the reaction occurs at or near this interface. acs.orglsbu.ac.uk Proper reactor design and agitation are crucial to maximize the interfacial area and overcome mass transfer limitations, which can otherwise become the rate-limiting step. nih.govnumberanalytics.comcatalysis.blognumberanalytics.comaidic.it The choice of a biocompatible organic solvent that does not denature the enzyme is also critical. nih.gov
| Reactor Type | Description | Applicability to Biphasic Synthesis of this compound |
| Stirred-Tank Reactor (STR) | A conventional reactor with mechanical agitation to disperse the two phases. | Commonly used due to its simplicity and good mixing, which can generate a large interfacial area. |
| Packed-Bed Reactor (PBR) | The enzyme is immobilized on a solid support and packed into a column. The two phases flow through the column. | Offers high enzyme loading and potential for continuous operation, but can be prone to mass transfer limitations. |
| Membrane Reactor | A membrane separates the two phases, with the enzyme either in one phase or immobilized on the membrane. | Allows for controlled interfacial area and can facilitate product separation. |
Optimization for High Space-Time Yield and Productivity Metrics
For an industrial process to be economically viable, it must achieve a high space-time yield (STY) , which is defined as the amount of product formed per unit of reactor volume per unit of time. rsc.orgresearchgate.netmdpi.com Maximizing STY is a key objective in the process development for this compound synthesis.
Strategies to enhance STY include:
High Enzyme Activity and Stability: Utilizing highly active and stable enzymes, potentially through protein engineering, is fundamental. rsc.org
High Substrate and Catalyst Loading: Increasing the concentration of both the substrate and the biocatalyst can lead to higher reaction rates. mdpi.com
Process Intensification: Employing techniques like continuous flow reactors can significantly improve STY compared to batch processes by reducing downtime and improving mass and heat transfer. rsc.org
Optimized Reaction Conditions: Fine-tuning parameters such as temperature, pH, and substrate feed rate is crucial for maximizing the reaction rate.
Other important productivity metrics include the Turnover Number (TON) , which represents the total number of substrate molecules converted by one molecule of enzyme before it becomes inactive, and the biocatalyst productivity , expressed as grams of product per gram of biocatalyst. nih.govresearchgate.netresearchgate.net
| Parameter | Impact on Space-Time Yield | Optimization Strategy |
| Enzyme Concentration | Directly proportional to the reaction rate (within limits). | Increase enzyme loading, use immobilized enzymes for higher concentration. |
| Substrate Concentration | Can increase the reaction rate up to a certain point (saturation kinetics). | Fed-batch or continuous feeding strategies to avoid substrate inhibition. |
| Temperature | Affects reaction rate and enzyme stability. | Operate at the optimal temperature that balances high activity with acceptable stability. |
| pH | Influences enzyme activity and stability. | Maintain the optimal pH for the specific enzyme using buffer systems. |
| Mass Transfer | Can be a limiting factor in multiphase systems. | Enhance mixing, increase interfacial area, use appropriate reactor design. |
Industrial Feasibility and Process Economics
The industrial feasibility of producing this compound via enzymatic synthesis is contingent upon a favorable economic evaluation. researchgate.net Chiral intermediates are high-value products, particularly in the pharmaceutical industry, but the manufacturing process must still be cost-competitive. pharmasalmanac.comgoogle.comnih.gov
Key economic drivers include:
Cost of Raw Materials: The price of the starting material, methyl 4-chloro-3-oxobutanoate, and the cofactors required for the enzymatic reaction are significant cost factors.
Cost of the Biocatalyst: The enzyme itself can be a major expense. Therefore, the use of robust, reusable enzymes, often through immobilization, is crucial for reducing costs. rsc.org The total amount of product that can be synthesized per unit of enzyme (biocatalyst productivity) is a critical parameter. researchgate.net
Operational Costs: This includes energy consumption for heating, cooling, and agitation, as well as labor costs.
Capital Investment: The cost of the reactors and other process equipment.
A thorough techno-economic analysis is necessary to compare different process options (e.g., batch vs. continuous, free vs. immobilized enzyme) and to identify the most economically attractive route for the industrial-scale production of this compound.
Future Research Directions and Industrial Perspectives
Development of Novel and Highly Robust Biocatalysts with Broader Substrate Specificity
The biocatalytic production of enantiomerically pure methyl 4-chloro-3-hydroxybutanoate, primarily through the asymmetric reduction of the prochiral ketone methyl 4-chloro-3-oxobutanoate, is a highly effective method. nih.gov However, the drive for even greater industrial efficiency necessitates the development of new and improved biocatalysts. Future research is centered on discovering and engineering enzymes, such as carbonyl reductases and halohydrin dehalogenases, with enhanced properties.
Key research objectives include:
Enhanced Robustness: Industrial processes often involve challenging conditions such as high substrate concentrations, non-aqueous solvents, and elevated temperatures. Researchers are focused on developing biocatalysts with greater stability under these conditions. For example, the 37-fold mutant halohydrin dehalogenase HheC2360 exhibited an 8°C increase in thermal stability compared to the wild-type enzyme. nih.gov
Broader Substrate Specificity: The ability of an enzyme to act on a wider range of substrates is crucial for expanding the library of chiral building blocks. Carbonyl reductases with broad substrate specificity can reduce various aliphatic and aromatic substrates with high enantioselectivity. nih.govnih.gov An NADH-dependent reductase (CmCR) from Candida magnoliae has demonstrated the ability to reduce both aliphatic and aromatic substrates. nih.gov Similarly, halohydrin dehalogenases are attractive because they can accept various nucleophiles like azide (B81097), cyanide, or nitrite, allowing for the formation of diverse β-substituted alcohols. nih.gov
Genome Mining and Engineering: The discovery of novel enzymes through genome mining of microorganisms like Pichia stipitis and Candida magnoliae continues to be a fruitful avenue. nih.govnih.gov Furthermore, protein engineering techniques are being used to tailor the selectivity and activity of existing enzymes. nih.govnih.gov These strategies have successfully expanded the tolerance and robustness of enzymes under industrial settings. jocpr.com
Table 1: Examples of Biocatalysts in the Synthesis of Chiral 4-chloro-3-hydroxybutanoate Esters
| Enzyme/Strain | Precursor | Product | Key Findings | Reference(s) |
|---|---|---|---|---|
| Recombinant E. coli expressing Carbonyl Reductase (CmCR) from Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | Showed broad substrate specificity and excellent enantioselectivity (>99.9% ee). | nih.gov |
| Recombinant E. coli expressing Carbonyl Reductase from Pichia stipitis and Glucose Dehydrogenase from Bacillus megaterium | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | Achieved a high yield (90.7%) and total turnover number (13,980) in a water/n-butyl acetate (B1210297) system. | nih.gov |
| Recombinant E. coli expressing Carbonyl Reductase (CgCR) | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) | Demonstrated high substrate tolerance (up to 1000 mM) with over 90% yield. | mdpi.com |
| Engineered Halohydrin Dehalogenase (HheC2360) | Ethyl (S)-3,4-epoxybutyrate | Ethyl (R)-4-cyano-3-hydroxybutyrate | Outperformed the wild-type enzyme with up to tenfold enhanced catalytic rates and opposite enantioselectivity. | nih.gov |
Integration of Biocatalytic Processes into Sustainable and Green Chemistry Frameworks
Biocatalysis is inherently a green technology, utilizing enzymes to perform reactions under mild conditions with high selectivity, thereby reducing waste and avoiding the use of hazardous materials. researchgate.net The future of chemical manufacturing involves the deeper integration of these biocatalytic steps into overarching green and sustainable chemistry frameworks. numberanalytics.comportlandpress.com
This integration focuses on several key aspects:
Adherence to Green Chemistry Principles: The enzymatic synthesis of this compound aligns with several of the 12 Principles of Green Chemistry, including the use of catalysts (enzymes) over stoichiometric reagents, conducting synthesis under ambient conditions, and designing less hazardous chemical syntheses. researchgate.netnih.gov
Life Cycle Assessment: Evaluating the environmental impact of a chemical process from start to finish is crucial. rsc.org Biocatalytic routes often show advantages over traditional chemical catalysis due to the recyclability of the biocatalyst and the high specificity of the enzymes. researchgate.net
Synergy with Other Green Technologies: A significant future direction is the combination of biocatalysis with other sustainable technologies. numberanalytics.com For instance, coupling biocatalytic reactions with continuous flow processes can lead to continuous production with enhanced efficiency and reduced waste generation. numberanalytics.comportlandpress.com This synergy is essential for moving towards a circular economy where waste streams can be transformed into valuable products. portlandpress.comrsc.org
Expanding the Synthetic Scope and Derivatization of this compound Analogues
This compound is a valuable chiral building block, but its utility can be significantly expanded by creating a variety of structural analogues through derivatization. This involves chemically modifying the molecule's functional groups to produce new compounds with tailored properties for different applications.
Future research in this area will likely explore:
Nucleophilic Substitution Reactions: The chlorine atom is a good leaving group, making it a prime site for nucleophilic substitution to introduce new functionalities.
Enzymatic Derivatization: Halohydrin dehalogenases (HHDHs) are particularly promising for creating derivatives. nih.gov These enzymes catalyze the ring-opening of the corresponding epoxide intermediate with various non-natural nucleophiles, such as azide, cyanide, and nitrite. nih.gov This process allows for the stereoselective formation of new carbon-nitrogen, carbon-carbon, or carbon-oxygen bonds, yielding a wide array of β-substituted alcohols that are otherwise difficult to synthesize. nih.gov
Chiral Derivatizing Agents: While primarily used for analysis, the chemistry of chiral derivatizing agents (CDAs) can be applied to synthesis. wikipedia.org These reagents react with the hydroxyl or carboxyl groups to form new, more complex molecules. By reacting the chiral alcohol of a this compound enantiomer with a CDA, a new diastereomer is formed, a principle that can be adapted for creating novel derivatives for specific applications. wikipedia.orgresearchgate.net
Table 2: Potential Derivatives of 4-chloro-3-hydroxybutanoate Esters and Their Precursors
| Derivative/Analogue | Synthetic Strategy | Potential Application | Reference(s) |
|---|---|---|---|
| Ethyl (R)-4-cyano-3-hydroxybutyrate | Cyanolysis of the corresponding (S)-epoxide using a halohydrin dehalogenase. | Key intermediate for the side-chain of statin drugs. | nih.govnih.gov |
| 4-azido-3-hydroxybutanoate esters | Azide-mediated ring-opening of the corresponding epoxide. | Precursors for chiral amino alcohols and other nitrogen-containing compounds. | nih.gov |
| β-substituted alcohols | Epoxide ring-opening using various nucleophiles (e.g., nitrite) catalyzed by HHDHs. | General chiral building blocks for fine chemicals and pharmaceuticals. | nih.gov |
| (R)-4-amino-3-hydroxy-butyric acid | Derivatization from (R)-ethyl 4-chloro-3-hydroxybutyrate. | Used as an anti-convulsant. | mdpi.com |
| L-carnitine | Derivatization from (R)-ethyl 4-chloro-3-hydroxybutyrate. | Nutritional supplement. | mdpi.com |
Continuous Flow Processes for Enhanced Manufacturing Efficiency
The shift from traditional batch manufacturing to continuous flow processing represents a paradigm shift in the pharmaceutical and fine chemical industries. nih.gov This approach offers numerous advantages, including improved safety, better process control, and higher productivity, making it a key focus for the industrial-scale synthesis of this compound. rsc.orgscispace.com
The benefits of implementing continuous flow systems include:
Enhanced Safety and Control: Continuous flow reactors handle smaller volumes of reactants at any given time compared to large batch reactors, which significantly improves heat transfer and allows for better control over reaction temperature. nih.gov This minimizes the risk of runaway reactions, especially when dealing with hazardous reagents. scispace.com
Scalability and Automation: Scaling up a process from the lab to industrial production is often more straightforward in a flow system than with batch reactors. scispace.com Continuous processes are also more amenable to automation, reducing manual intervention and ensuring consistent product quality. nih.gov The use of packed-bed reactors with immobilized enzymes is particularly well-suited for continuous flow biocatalysis, allowing for easy catalyst recycling and enhanced stability. rsc.org
The integration of biocatalysis with continuous flow technology creates powerful new possibilities for chemical synthesis, paving the way for more efficient, sustainable, and scalable manufacturing of important intermediates like this compound. nih.govchemrxiv.org
Q & A
Q. What are the primary synthetic routes for producing methyl 4-chloro-3-hydroxybutanoate, and how do they ensure chiral purity?
this compound is synthesized via asymmetric reduction of methyl 4-chloro-3-oxobutanoate (COBE) using stereoselective enzymes like carbonyl reductases. Key methodologies include:
- Biocatalytic reduction : Recombinant Escherichia coli expressing carbonyl reductase and glucose dehydrogenase genes catalyze the reaction in aqueous-organic solvent systems, achieving high enantioselectivity (>95% e.e.) .
- Cofactor regeneration : NAD(P)H-dependent systems are critical for maintaining enzyme activity, often coupled with glucose dehydrogenase to regenerate NADH .
- Reaction conditions : Mild temperatures (25–37°C) and pH 6.0–7.5 optimize enzyme stability and product yield .
Q. Why is chirality significant in the application of this compound?
The compound’s chiral center determines its utility in synthesizing enantiomerically pure pharmaceuticals, such as statins (e.g., atorvastatin) and γ-amino-β-hydroxybutyric acid (GABOB). For example, the (S)-enantiomer is a precursor for cholesterol-lowering drugs, while the (R)-enantiomer is rarer and sought after for niche syntheses .
Q. What analytical methods are used to confirm the stereochemical purity of the product?
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .
- Polarimetry : Measures specific rotation ([α]D) to validate enantiomeric excess (e.g., [α]D = -22° for (R)-enantiomer in water) .
- NMR spectroscopy : Distinguishes diastereomers via coupling constants in derivatized samples (e.g., Mosher ester analysis) .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance enantiomeric excess (e.e.) in biocatalytic reductions?
- Substrate feeding rate : Slow addition of COBE minimizes substrate inhibition and improves e.e. (e.g., 97% e.e. achieved with stepwise addition over 1 hour) .
- Additives : Allyl alcohol (10% v/v) or β-cyclodextrin increases solubility and stabilizes enzymes, boosting conversion rates and e.e. .
- Solvent systems : Choline chloride/glycerol mixtures enhance enzyme activity by reducing solvent toxicity, improving biotransformation efficiency .
Q. What strategies address contradictions in reported enantioselectivity across studies?
Discrepancies often arise from variations in:
- Enzyme sources : Recombinant vs. wild-type carbonyl reductases exhibit divergent thermostability and activity .
- Temperature : Thermostabilized mutants (e.g., Trp249Phe halohydrin dehalogenase) retain activity at 45°C, whereas wild-type enzymes denature .
- Co-substrate ratios : NADH/NAD+ ratios >2:1 favor (S)-enantiomer formation, while lower ratios may reverse selectivity .
Q. How can enzyme engineering improve the scalability of this compound production?
- Directed evolution : Mutagenesis of ketoreductases (e.g., ChKRED20) enhances thermostability and activity, enabling reactions at 50°C with 98% conversion .
- Cofactor specificity engineering : Modifying glucose dehydrogenase to prefer NADP+ over NADH broadens compatibility with diverse reductases .
- Immobilization : Encapsulating enzymes in alginate beads or silica matrices improves reusability in continuous-flow reactors .
Q. What environmental factors critically influence biotransformation efficiency?
- pH : Optimal activity of carbonyl reductase occurs at pH 7.0; deviations >±0.5 reduce yield by 30–50% .
- Oxygen sensitivity : Anaerobic conditions prevent oxidation of NADH, maintaining cofactor regeneration rates .
- Shear stress : Agitation rates >300 rpm in fermenters can denature free enzymes but are tolerable for immobilized systems .
Methodological Considerations
Q. How should researchers design experiments to troubleshoot low conversion rates in asymmetric reductions?
- Screen co-solvents : Test dimethyl sulfoxide (DMSO) or tert-butanol to improve substrate solubility without inhibiting enzymes .
- Vary biocatalyst loading : Incremental increases in cell mass (10–50 g/L) can overcome kinetic limitations .
- Monitor byproducts : Use GC-MS to detect intermediates like 4-chloro-3-oxobutanoate, which may indicate incomplete reduction .
Q. What computational tools aid in predicting enzyme-substrate interactions for this compound?
- Molecular docking (AutoDock Vina) : Models binding poses of COBE in carbonyl reductase active sites to identify key residues (e.g., Ser139, Tyr193) .
- MD simulations (GROMACS) : Predicts enzyme stability under varying pH and temperature conditions .
Data Contradiction Analysis
Q. Why do some studies report conflicting optimal temperatures for carbonyl reductase activity?
Discrepancies stem from:
- Enzyme variants : Wild-type enzymes from Saccharomyces cerevisiae have optimal activity at 30°C, while engineered mutants (e.g., from Thermus thermophilus) function optimally at 50°C .
- Assay conditions : Activity assays in purified vs. crude lysates may show divergent thermal profiles due to stabilizing cellular components .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
